![molecular formula C16H22N2O2S B2694114 N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1311587-51-5](/img/structure/B2694114.png)
N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is a complex organic compound characterized by its unique structural features. This compound contains a cyano group, a methoxyphenyl group, and a sulfanyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzenethiol with a suitable halogenated precursor, followed by the introduction of the cyano group and the formation of the amide bond under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of flow microreactor systems has been shown to enhance the sustainability and versatility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in nucleophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]butanamide
Uniqueness
N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it particularly useful in various research applications.
Properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-11(2)9-13(10-17)18-16(19)12(3)21-15-7-5-14(20-4)6-8-15/h5-8,11-13H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTADYXNDIRASCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
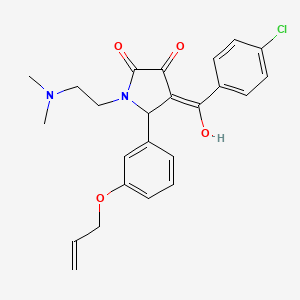
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2694032.png)
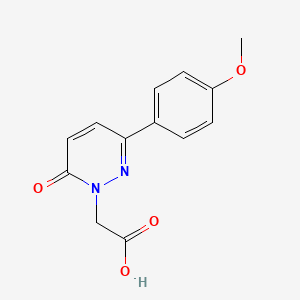
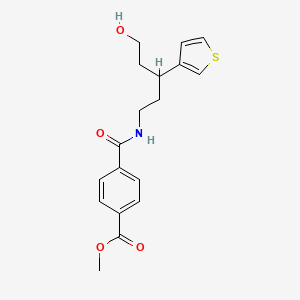
![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2694044.png)
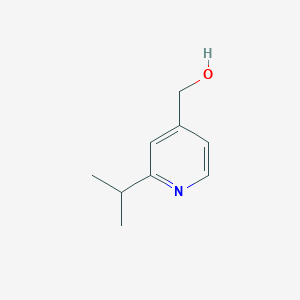
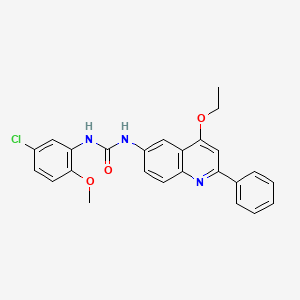
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)
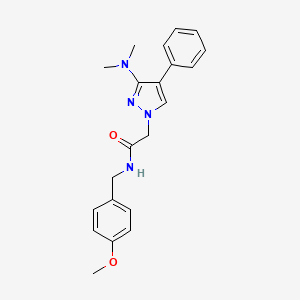
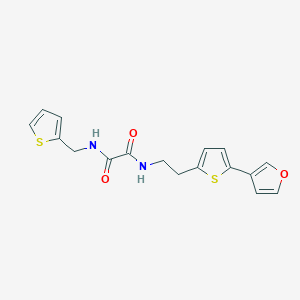
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride](/img/structure/B2694054.png)
